1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
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Overview
Description
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol is a complex organic compound characterized by its unique structural components This compound features a tert-butylphenoxy group, a chlorophenylmethylsulfonyl group, and a propanol backbone
Preparation Methods
The synthesis of 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-chlorobenzylsulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenoxy and sulfonyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol can be compared with similar compounds such as:
4-tert-Butylphenoxyacetonitrile: Similar in structure but with a nitrile group instead of a sulfonyl group.
4-tert-Butyl-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridinium bromide: Contains a pyridinium group and is used in different applications.
1-(4-tert-Butylphenyl)propan-2-one: Lacks the sulfonyl and chlorophenyl groups, leading to different reactivity and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4S/c1-20(2,3)16-6-10-19(11-7-16)25-12-18(22)14-26(23,24)13-15-4-8-17(21)9-5-15/h4-11,18,22H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIFPJMNIQKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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